molecular formula C16H20N2O2S B7561117 N-Cycloheptyl-2-{4-oxo-4H,5H-thieno[3,2-C]pyridin-5-YL}acetamide

N-Cycloheptyl-2-{4-oxo-4H,5H-thieno[3,2-C]pyridin-5-YL}acetamide

Cat. No.: B7561117
M. Wt: 304.4 g/mol
InChI Key: KAHAJOQMOMCXCI-UHFFFAOYSA-N
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Description

N-Cycloheptyl-2-{4-oxo-4H,5H-thieno[3,2-C]pyridin-5-YL}acetamide is a heterocyclic compound that features a thieno[3,2-C]pyridine core structure. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Properties

IUPAC Name

N-cycloheptyl-2-(4-oxothieno[3,2-c]pyridin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S/c19-15(17-12-5-3-1-2-4-6-12)11-18-9-7-14-13(16(18)20)8-10-21-14/h7-10,12H,1-6,11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAHAJOQMOMCXCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)CN2C=CC3=C(C2=O)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cycloheptyl-2-{4-oxo-4H,5H-thieno[3,2-C]pyridin-5-YL}acetamide typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of appropriate thieno[3,2-C]pyridine derivatives with cycloheptylamine under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as triethylamine or potassium carbonate to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production. Additionally, purification methods like recrystallization and chromatography are used to obtain the final product with desired specifications .

Chemical Reactions Analysis

Types of Reactions

N-Cycloheptyl-2-{4-oxo-4H,5H-thieno[3,2-C]pyridin-5-YL}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted pyridine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-Cycloheptyl-2-{4-oxo-4H,5H-thieno[3,2-C]pyridin-5-YL}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Cycloheptyl-2-{4-oxo-4H,5H-thieno[3,2-C]pyridin-5-YL}acetamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. Additionally, it can interact with cellular receptors to influence signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-C]pyridine Derivatives: Compounds with similar core structures but different substituents.

    Cycloheptylamine Derivatives: Compounds with the cycloheptylamine moiety but different heterocyclic cores.

Uniqueness

N-Cycloheptyl-2-{4-oxo-4H,5H-thieno[3,2-C]pyridin-5-YL}acetamide is unique due to its specific combination of the thieno[3,2-C]pyridine core and the cycloheptylamine moiety, which imparts distinct biological activities and chemical properties compared to other similar compounds.

ccc

]quinoline-2-carboxylic acid derivatives : N-CYCLOHEPTYL-6-HO-4-OXO-1,2-DIHYDRO-4H-PYRROLO(3,2,1-IJ)QUINOLINE-5-CARBOXAMIDE : 4UIY: N-TERMINAL BROMODOMAIN OF HUMAN BRD4 WITH N-(1,1-dioxo-1-thian-4-yl)-5-methyl-4-oxo-7-3-(trifluoromethyl)phenyl-4H,5H-thieno-3,2-c-pyridine-2-carboximidamide : Preparation and biological properties of 2-thio-containing pyrimidines : Recent strategies in the synthesis of thiophene derivatives : Efficient synthesis of 4-oxo-4,5-dihydrothieno[3,2- ]quinoline-2-carboxylic acid derivatives

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